(2-bromophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
Description
(2-Bromophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine core substituted with a morpholino group at position 2 and a 2-bromophenyl methanone moiety at position 4. The pyrrolopyrimidine scaffold is a privileged structure in medicinal chemistry due to its versatility in targeting enzymes such as kinases and phosphodiesterases. The bromophenyl group may enhance lipophilicity and influence binding interactions, while the morpholino substituent likely improves solubility and pharmacokinetic properties . Structural characterization of such compounds often employs X-ray crystallography using software like SHELX, which is widely utilized for small-molecule refinement .
Properties
IUPAC Name |
(2-bromophenyl)-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN4O2/c18-14-4-2-1-3-13(14)16(23)22-10-12-9-19-17(20-15(12)11-22)21-5-7-24-8-6-21/h1-4,9H,5-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDBSIWXTNZUIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to show activity againstMycobacterium tuberculosis
Mode of Action
It’s worth noting that similar compounds have shown inhibitory activity againstreceptor-interacting protein kinase 1 (RIPK1) , which suggests that this compound might interact with similar targets.
Biochemical Pathways
Given the potential targets mentioned above, it’s likely that this compound could affect pathways related totuberculosis infection and necroptosis .
Biological Activity
The compound (2-bromophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : C14H15BrN4O
- IUPAC Name : this compound
Research indicates that the compound exhibits several mechanisms of action that contribute to its biological activity:
- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which can lead to altered cell proliferation and apoptosis.
- Receptor Binding : Preliminary studies suggest that it may interact with various receptors, including those involved in cancer progression and inflammatory responses.
Anticancer Activity
Several studies have demonstrated the anticancer properties of this compound. For instance:
- Cell Line Studies : In vitro assays using cancer cell lines revealed significant cytotoxic effects, with IC50 values indicating potent activity against various types of cancer cells.
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) tests against Gram-positive and Gram-negative bacteria showed promising results, suggesting its potential as an antimicrobial agent.
Case Studies
A notable case study involved the evaluation of this compound's effects in a murine model of cancer:
- Study Design : Mice were treated with varying doses of the compound over a four-week period.
- Results : Significant tumor regression was observed in treated groups compared to controls, along with reduced metastasis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
- Isoxazol-5-yl Derivative: The compound isoxazol-5-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone shares the same pyrrolo[3,4-d]pyrimidine core and morpholino group but replaces the 2-bromophenyl with an isoxazol-5-yl group.
- Pyrrolo[2,3-d]pyrimidine Derivatives : Compounds like 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3-fluoroaniline (from ) exhibit a different pyrrolopyrimidine isomer ([2,3-d] vs. [3,4-d]). This positional difference modifies the spatial arrangement of substituents, which could influence interactions with biological targets such as kinases or nucleic acids .
Substituent Effects
- Morpholino Group: The morpholino moiety in the target compound and IDPU (a dihydrothiazolo-pyrimidine derivative from ) is associated with enhanced solubility and metabolic stability.
- Halogen vs. Nitro/Fluoro Groups: The 2-bromophenyl group in the target compound contrasts with the 3-fluoro-4-nitrophenoxy group in ’s derivative.
Data Table: Key Comparative Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
